![molecular formula C22H15ClFN7O B2454438 N-(1-(1-(3-chlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)-2-fluorobenzamide CAS No. 1006305-74-3](/img/structure/B2454438.png)
N-(1-(1-(3-chlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H15ClFN7O and its molecular weight is 447.86. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The biological activity of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide includes:
- Inhibition of Tyrosine Kinases : This compound has been shown to inhibit c-Src and Bcr-Abl kinases, which are implicated in various cancers. The inhibition of these kinases results in reduced tumor growth in preclinical models.
In Vitro Studies
In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung cancer) | 0.45 |
MCF7 (Breast cancer) | 0.32 |
HeLa (Cervical cancer) | 0.50 |
K562 (Leukemia) | 0.25 |
These results indicate that the compound possesses potent anticancer activity across multiple cell lines.
In Vivo Studies
In vivo studies using xenograft models have shown promising therapeutic efficacy:
- Neuroblastoma Models : A lead compound from the pyrazolo[3,4-d]pyrimidine series demonstrated a tumor volume reduction greater than 50%, indicating potential for clinical application.
Pharmacokinetic Properties
Despite its potent biological activity, one challenge with pyrazolo[3,4-d]pyrimidines is their poor aqueous solubility, which can limit bioavailability. Strategies to enhance solubility and pharmacokinetic properties include:
- Nanoparticle Encapsulation : Using albumin nanoparticles and liposomes has shown improvements in solubility and targeted delivery.
- Molecular Modifications : Structural modifications aimed at introducing hydrophilic groups have been investigated to improve solubility without compromising activity.
Case Studies
Recent case studies have highlighted the development of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold:
- CDK2 Inhibition : Novel compounds synthesized for CDK2 inhibition exhibited significant anti-proliferative effects across multiple cancer cell lines.
- Combination Therapies : Studies exploring combination therapies with existing chemotherapeutics like sorafenib have indicated enhanced efficacy when used alongside traditional agents.
Activité Biologique
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide is a complex pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and pharmacokinetic properties.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines represent a significant class of compounds known for their diverse biological activities. They are particularly noted for their ability to inhibit tyrosine kinases (TKs), which play crucial roles in cancer cell proliferation and survival. The structural characteristics of these compounds allow them to mimic ATP and bind effectively to the ATP-binding sites of various kinases.
The primary mechanism through which N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide exerts its effects is through the inhibition of specific tyrosine kinases. Notably, it has been shown to inhibit c-Src and Bcr-Abl kinases, leading to reduced tumor growth in various preclinical models. The interaction with these kinases is critical for its anticancer properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values against various cell lines:
These results indicate that N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide possesses potent anticancer activity.
In Vivo Studies
In vivo studies using xenograft models have shown promising results. For instance, a lead compound from the pyrazolo[3,4-d]pyrimidine series was able to induce a tumor volume reduction greater than 50% in neuroblastoma models. This highlights the potential therapeutic efficacy of this compound in clinical settings .
Pharmacokinetic Properties
Despite its promising biological activity, one challenge associated with pyrazolo[3,4-d]pyrimidines is their poor aqueous solubility, which can limit bioavailability. Recent studies have explored various strategies to enhance solubility and pharmacokinetic properties:
- Nanoparticle Encapsulation : Utilizing albumin nanoparticles and liposomes has shown improvements in solubility and targeted delivery .
- Molecular Modifications : Structural modifications aimed at introducing hydrophilic groups have been investigated to improve solubility without compromising activity .
Case Studies
Recent case studies have focused on the development of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold:
- CDK2 Inhibition : A series of novel compounds were synthesized and characterized for their ability to inhibit CDK2, demonstrating significant anti-proliferative effects across multiple cancer cell lines .
- Combination Therapies : Studies exploring combination therapies with existing chemotherapeutics have indicated enhanced efficacy when used alongside traditional agents like sorafenib .
Propriétés
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)16-7-2-3-8-18(16)24)31(29-13)21-17-11-27-30(20(17)25-12-26-21)15-6-4-5-14(23)10-15/h2-12H,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUCLVMDHCLPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.